molecular formula C15H19BrN4O4S B579963 Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl- CAS No. 1393813-43-8

Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-

Cat. No. B579963
CAS RN: 1393813-43-8
M. Wt: 431.305
InChI Key: MKPBJHFHEQSWAH-UHFFFAOYSA-N
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Description

“Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-propyl-” is a chemical compound with the molecular formula C15H19BrN4O4S and a molecular weight of 431.3 . It is also known as Macitentan Ethylene hydroxy Impurity . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code of the compound is 1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20) . The SMILES representation is S(NC1C(C2=CC=C(Br)C=C2)=C(OCCO)N=CN=1)(NCCC)(=O)=O .


Physical And Chemical Properties Analysis

The compound is a solid with a white to light brown color . It has a predicted boiling point of 572.2±60.0 °C and a predicted density of 1.553±0.06 g/cm3 . It is slightly soluble in acetonitrile, chloroform, and heated methanol . The predicted pKa value is 5.01±0.50 .

Scientific Research Applications

Organic Synthesis and Antimicrobial Activities

Sulfonamides and their derivatives, including those similar to the specified sulfamide, have been extensively studied for their antimicrobial properties. A study by Akbari et al. (2022) highlights the synthesis of novel 1-((4-Aminosulfonylphenyl)methyl)-5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones in aqueous media, investigating their antimicrobial activity. This research indicates the importance of sulfonamide groups in pharmacophoric designs due to their low toxicity and high activity against bacterial infections (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Interaction with Proteins

Research on p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin (BSA) provides insights into the binding efficiency and potential therapeutic applications of sulfamide derivatives. Meng et al. (2012) synthesized compounds with sulfamide groups and investigated their fluorescence binding with BSA, which could influence drug delivery mechanisms and bioavailability (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Enzyme Inhibition

Sulfamides serve as essential moieties in designing enzyme inhibitors. Winum, Scozzafava, Montero, and Supuran (2006) discussed the therapeutic potential of sulfamides as enzyme inhibitors, highlighting their role in inhibiting carbonic anhydrases and various proteases. This research underscores the versatility of sulfamides in medicinal chemistry, offering insights into their mechanism of action and potential for drug development (Winum, Scozzafava, Montero, & Supuran, 2006).

Safety and Hazards

The compound is classified under the GHS07 pictogram with a warning signal word . If inhaled, it is advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPBJHFHEQSWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145169
Record name N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393813-43-8
Record name N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393813-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macitentan metabolite M4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393813438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL)-N'-PROPYLSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1N5CSC3MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)propane-1-sulfamide (100 g; 0.246 mol; see Preparation A) and KOtBu (110 g; 0.99 mol; 4.0 eq.) were charged into a 2 L reactor. Toluene (1 L) was added. The resulting suspension was stirred at 20° C. for 5 min. 2-(tert-butoxy)ethanol (97 mL; 0.74 mol; 3.0 eq.) was added dropwise. After completion of the addition, the reaction mixture was heated to 85° C. for 2 h. After completion of the reaction, the mixture was cooled down to 20° C. Water (0.5 L) was added, followed by the addition of 10% aq. citric acid (0.5 L). The layers were separated. The org. phase was washed with brine 3 times (0.5 L each) and azeotropically dried with toluene (1 L) to a volume of approx. 1 L. The reaction mixture was heated to 50° C. A 1M solution of TiCl4 in toluene (420 mL, 0.42 mol; 1.7 eq.) was added dropwise with vigorous stirring. After completion of the addition, it was stirred at 35° C. for 20 h. Water (0.75 L) was added and the resulting beige suspension was stirred for 15 h. It was filtered off, rinsed with toluene (300 mL) and dried to afford the title compound as a white solid (91 g; 86% yield; purity (LC-MS): 100% a/a).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
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97 mL
Type
reactant
Reaction Step Three
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0.5 L
Type
reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
catalyst
Reaction Step Five
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420 mL
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solvent
Reaction Step Five
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Quantity
0.75 L
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solvent
Reaction Step Six
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Quantity
0.5 L
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solvent
Reaction Step Seven
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1 L
Type
solvent
Reaction Step Eight
Yield
86%

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